molecular formula C12H13FN2O B2648677 [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol CAS No. 1015525-16-2

[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol

Cat. No.: B2648677
CAS No.: 1015525-16-2
M. Wt: 220.247
InChI Key: AMEJWZHXFGFEHG-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound characterized by a 4-fluorophenyl group at position 1, methyl substituents at positions 3 and 5, and a hydroxymethyl (-CH2OH) group at position 4 of the pyrazole ring.

Properties

IUPAC Name

[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEJWZHXFGFEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-fluoroacetophenone and acetylacetone can be used as starting materials.

    Substitution Reactions:

    Hydroxymethylation: The final step involves the hydroxymethylation of the pyrazole ring, which can be carried out using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carboxylic acid or aldehyde derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its unique structure.

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity may improve binding affinity in biological targets compared to chlorine, as seen in compound 22’s antimicrobial activity .
  • Hydroxyl vs. Amine : The hydroxymethyl group in the target compound offers hydrogen-bonding capabilities, while the amine in its hydrochloride derivative () facilitates salt formation, enhancing solubility .

Biological Activity :

  • Compound 22 () exhibited potent antibacterial activity against Gram-negative bacteria (e.g., E. coli, MIC = 12.5 µg/mL), attributed to its diazenyl and chlorophenyl groups. The target compound’s fluorophenyl group may offer similar or distinct selectivity .
  • The amine hydrochloride derivative () could serve as a precursor for further functionalization, such as amide bond formation, to optimize pharmacokinetics .

Physical and Synthetic Considerations :

  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than neutral alcohols or esters, critical for drug formulation .
  • Synthesis : The target compound may be synthesized via nucleophilic substitution or condensation reactions, similar to methods described for compound 22 (DMF, K2CO3, reflux) .

Biological Activity

The compound [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and potential anticancer effects, supported by recent research findings.

  • Molecular Formula : C12H14FN3
  • Molecular Weight : 255.72 g/mol
  • CAS Number : 1255717-06-6

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated a notable zone of inhibition, suggesting strong antibacterial efficacy.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been investigated. The compound demonstrated moderate to excellent activity against several phytopathogenic fungi. The efficacy was assessed using in vitro assays measuring mycelial growth inhibition.

Fungal StrainInhibition Percentage (%)Reference
Cytospora sp.75
Botrytis cinerea80
Fusarium solani70

Anti-inflammatory Activity

In addition to its antibacterial and antifungal properties, this compound has shown anti-inflammatory effects. Studies reveal that it inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models, indicating potential for treating inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the compound may form hydrogen bonds with key residues in target proteins, enhancing its pharmacological effects.

Case Studies

  • Antibacterial Screening : A study evaluated a series of pyrazole derivatives, including the target compound, against clinical isolates of bacteria. The results highlighted its superior activity compared to traditional antibiotics.
  • Antifungal Efficacy : In a comparative study against known antifungal agents, the pyrazole derivative exhibited comparable or enhanced efficacy against resistant fungal strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, or hydrazine-mediated cyclization. For example, pyrazole derivatives are often prepared by reacting substituted hydrazines with diketones or β-ketoesters under reflux conditions. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via FT-IR (to confirm functional groups like -OH and C-F bonds) and 1^1H/13^13C NMR (to verify regioselectivity and substituent positions) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 236.2 for C12_{12}H14_{14}FN2_2O) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities and confirm molecular configuration, as seen in related pyrazole derivatives .

Q. How are reaction conditions optimized to ensure high yield and purity during synthesis?

  • Methodological Answer : Key parameters include:

  • Temperature : Controlled reflux (e.g., 80–120°C) to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates .
  • Catalysts : Use of bases like potassium carbonate to facilitate nucleophilic substitutions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters are prioritized?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations evaluate binding affinity to targets like enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Parameters include steric compatibility, hydrogen bonding, and hydrophobic interactions .

Q. What strategies address contradictions in structure-activity relationship (SAR) data for fluorophenyl-pyrazole derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Testing analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups to isolate electronic effects .
  • Biological Assay Reproducibility : Standardizing protocols (e.g., MIC values in antimicrobial tests) across labs to minimize variability .
  • Meta-Analysis : Cross-referencing data from analogs like 3,5-diphenyl-1H-pyrazole derivatives to identify conserved pharmacophores .

Q. How is regioselective functionalization achieved at the pyrazole core?

  • Methodological Answer :

  • Directing Groups : Electron-rich substituents (e.g., -OCH3_3) guide electrophilic substitutions to specific positions .
  • Protection/Deprotection : Temporary blocking of reactive sites (e.g., -OH protection as silyl ethers) enables selective modifications .

Q. What crystallographic techniques validate the 3D configuration of this compound, and how are disorder issues resolved?

  • Methodological Answer : Single-crystal X-ray diffraction with refinement software (e.g., SHELXL) resolves molecular packing. For disordered regions, iterative occupancy refinement and constraints are applied. Example: Pyrazole derivatives with dihedral angles <10° between fluorophenyl and pyrazole planes confirm planar geometry .

Q. How are in vitro biological assays designed to evaluate pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Testing : Serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., Dalton’s lymphoma ascites cells) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays for targets like COX-2, with kinetic analysis of inhibition constants (Ki_i) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the antibacterial efficacy of structurally similar compounds?

  • Methodological Answer :

  • Comparative SAR Studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
  • Bioisosteric Replacement : Replace the fluorophenyl group with bioisosteres (e.g., thiophene) to assess impact on membrane permeability .
  • Mechanistic Studies : Use fluorescent probes (e.g., ethidium bromide uptake assays) to confirm whether activity differences stem from membrane disruption vs. target inhibition .

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